molecular formula C20H28O B13403334 13-cis-3-Dehydroretinol

13-cis-3-Dehydroretinol

Cat. No.: B13403334
M. Wt: 284.4 g/mol
InChI Key: XWCYDHJOKKGVHC-PQCRVBQNSA-N
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Description

13-cis-3-Dehydroretinol is a derivative of vitamin A, belonging to the retinoid family Retinoids are compounds that are chemically related to vitamin A and are known for their significant roles in vision, growth, cellular differentiation, and proliferation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-cis-3-Dehydroretinol typically involves the isomerization of all-trans-retinol or other retinoid precursors. The process often requires specific reaction conditions, including the use of solvents like ethanol and catalysts to facilitate the isomerization. For instance, the compound can be synthesized by dissolving retinoid precursors in ethanol and subjecting them to UV light to induce isomerization .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired isomer .

Chemical Reactions Analysis

Types of Reactions

13-cis-3-Dehydroretinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form retinoic acid derivatives.

    Reduction: Reduction reactions can convert it back to retinol or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various retinoic acid derivatives, which are crucial for biological activities, and other retinoid compounds that have significant applications in medicine and industry .

Scientific Research Applications

13-cis-3-Dehydroretinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-cis-3-Dehydroretinol involves its interaction with nuclear receptors, particularly the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, it regulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis. This regulation is crucial for its therapeutic effects in treating skin disorders and other medical conditions .

Comparison with Similar Compounds

Similar Compounds

    13-cis-Retinoic Acid: Known for its use in treating severe acne.

    All-trans-Retinoic Acid: Widely used in dermatology and oncology.

    9-cis-Retinoic Acid: Another retinoid with significant biological activity.

Uniqueness

13-cis-3-Dehydroretinol is unique due to its specific isomeric form, which may confer distinct biological activities compared to other retinoids. Its ability to interact with both RARs and RXRs makes it a versatile compound in scientific research and therapeutic applications .

Properties

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13-

InChI Key

XWCYDHJOKKGVHC-PQCRVBQNSA-N

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)C=C/C(=C/C=C\C(=C/CO)\C)/C

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

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